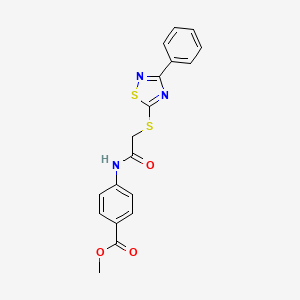
Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of primary amines with carbon disulfide . The reaction mixture is usually monitored by thin layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . Thiadiazole is the bioisostere of pyrimidine and oxadiazole . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Chemical Reactions Analysis
Thiadiazole derivatives have shown a wide range of biological activities such as antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . They have the ability to inhibit replication of both bacterial and cancer cells .Physical and Chemical Properties Analysis
Thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Scientific Research Applications
Binding to Human Serum Albumin
A thiadiazole derivative, structurally related to Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, demonstrates anticancer activity and has been studied for its binding characteristics with human serum albumin (HSA). Investigations include quenching mechanisms, binding kinetics, and molecular distance estimation using Forster’s theory. The study explores hydrophobic and hydrogen bonding interactions, contributing to an understanding of the pharmacokinetic mechanism of the drug (Karthikeyan et al., 2017).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structures of 3,5-diacetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl derivatives, including a phenyl benzoate variant, were analyzed. This study used Hirshfeld surface analysis and two-dimensional fingerprint plots to understand the intermolecular contacts in the crystals (Nizammohideen et al., 2019).
Interaction with Calf Thymus DNA
Research on a thiadiazole derivative showed its interaction mechanism with calf thymus DNA, which is critical in understanding its anticancer properties. The study employed various optical spectroscopy techniques and computational analysis to explore the binding constant and thermodynamical parameters (Karthikeyan et al., 2018).
Synthesis and Biological Evaluation
Studies on related 1,3,4-thiadiazole derivatives involve synthesis and evaluation of their antimicrobial activities against various bacterial strains, including resistant strains like ESBL, VRE, and MRSA. These evaluations help in understanding the structure-activity relationship and potential medicinal applications (Daraji et al., 2021).
Molecular Organization in Liposome Systems
Investigations into the molecular organization of 1,3,4-thiadiazole group compounds in lipid systems like DPPC liposomes reveal insights into their interactions with lipid hydrocarbon chains and membrane polar regions. This research aids in understanding the drug delivery mechanisms of these compounds (Kluczyk et al., 2016).
Solvent Effects on Molecular Aggregation
The impact of solvents on the molecular aggregation of thiadiazole derivatives has been studied. The research highlights how solvent concentration and type influence the aggregation processes and fluorescence effects of these compounds, which is crucial for their application in various environments (Matwijczuk et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiadiazole ring, a key component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Pharmacokinetics
It is known that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-24-17(23)13-7-9-14(10-8-13)19-15(22)11-25-18-20-16(21-26-18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZOVBKRTNTTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2769756.png)
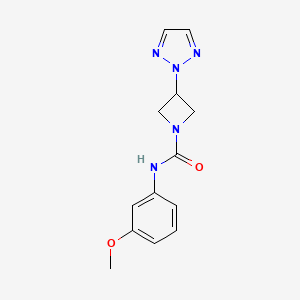
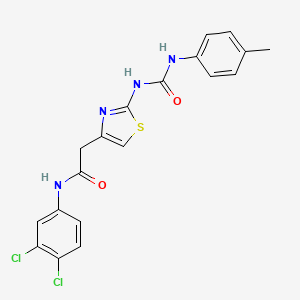
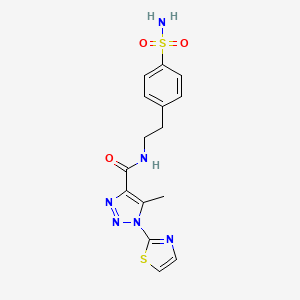
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B2769765.png)
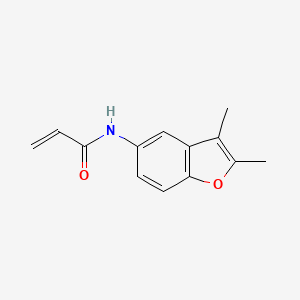

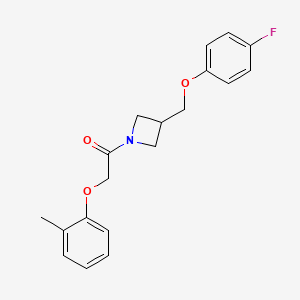

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2769770.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2769773.png)

![6-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2769778.png)
